tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834145
InChI: InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)15-7-10-16-9-6-4-5-8(14)11(9)17-10/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
SMILES:
Molecular Formula: C13H16ClN3O2
Molecular Weight: 281.74 g/mol

tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate

CAS No.:

Cat. No.: VC15834145

Molecular Formula: C13H16ClN3O2

Molecular Weight: 281.74 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate -

Specification

Molecular Formula C13H16ClN3O2
Molecular Weight 281.74 g/mol
IUPAC Name tert-butyl N-[(4-chloro-1H-benzimidazol-2-yl)methyl]carbamate
Standard InChI InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)15-7-10-16-9-6-4-5-8(14)11(9)17-10/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key RRPNCJOLGQPKGX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=CC=C2Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzimidazole core substituted with a chlorine atom at the 4-position and a tert-butyl carbamate group at the 2-methyl position. The benzimidazole moiety consists of a fused benzene and imidazole ring, with the chlorine atom influencing electronic distribution and reactivity. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes .

Structural Data Table

PropertyValue
Molecular FormulaC₁₃H₁₆ClN₃O₂
Molecular Weight281.73 g/mol
IUPAC Nametert-Butyl N-[[4-chloro-1H-benzo[d]imidazol-2-yl]methyl]carbamate
SMILESCC(C)(C)OC(=O)NCC1=NC2=C(N1)C=CC(=C2)Cl

The molecular formula is derived by substituting fluorine with chlorine in the fluoro analog (C₁₃H₁₆FN₃O₂) . The SMILES notation follows conventions observed in PubChem entries for related compounds .

Physicochemical Characteristics

While experimental data for the chloro derivative are unavailable, inferences from analogs suggest:

  • Lipophilicity: The tert-butyl group increases hydrophobicity, potentially improving membrane permeability.

  • Solubility: Limited aqueous solubility due to aromatic and aliphatic hydrocarbon components.

  • Stability: Carbamate groups are generally stable under acidic conditions but susceptible to hydrolysis in basic environments .

Synthesis and Characterization

Synthetic Pathways

The synthesis likely parallels methods for fluoro- and bromophenyl analogs :

  • Benzimidazole Formation: Condensation of 4-chloro-1,2-diaminobenzene with a carboxylic acid derivative under acidic conditions.

  • Methylamine Introduction: Alkylation at the 2-position using methylating agents like methyl iodide.

  • Carbamate Protection: Reaction with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., TEA) to install the Boc group .

Key Reaction Steps

  • Microwave-Assisted Cyclization: Analogous to procedures in , heating intermediates in concentrated HCl at 210°C facilitates ring closure.

  • Deprotection: Trifluoroacetic acid (TFA) removes the Boc group, as demonstrated in GNE-781-NH synthesis .

Analytical Validation

  • Mass Spectrometry: Expected [M+H]⁺ peak at m/z 282.73, consistent with molecular weight calculations .

  • NMR Spectroscopy:

    • ¹H NMR: Signals δ 1.45 ppm (tert-butyl), δ 4.30 ppm (CH₂), δ 7.20–7.80 ppm (aromatic protons).

    • ¹³C NMR: Peaks for Boc carbonyl (~155 ppm) and imidazole carbons (~145 ppm) .

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